1-Ethyl-2-heptylcyclopropane
Description
1-Ethyl-2-heptylcyclopropane (CAS: 74663-86-8) is a cyclopropane derivative with the molecular formula C₁₂H₂₄ and a molecular weight of 168.32 g/mol . It features a strained cyclopropane ring substituted with an ethyl group and a heptyl chain, making it a hydrophobic hydrocarbon. This compound has been identified as a minor constituent in essential oils of plants such as Plumeria alba (1.12% concentration, retention index [RI]: 894) and Cullenia exarillata bark (0.13%, RI: 915) .
Properties
CAS No. |
74663-86-8 |
|---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
1-ethyl-2-heptylcyclopropane |
InChI |
InChI=1S/C12H24/c1-3-5-6-7-8-9-12-10-11(12)4-2/h11-12H,3-10H2,1-2H3 |
InChI Key |
FHUVNRUQAXFLJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1CC1CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-heptylcyclopropane can be synthesized through the reaction of an alkene with a carbene. One common method involves the use of the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to generate a carbenoid intermediate, which then adds to the double bond of an alkene to form the cyclopropane ring .
Industrial Production Methods: Industrial production of cyclopropanes, including 1-ethyl-2-heptylcyclopropane, often involves the use of carbenes or carbenoids generated in situ. The reaction conditions typically include the use of chloroform and potassium hydroxide to produce dichlorocarbene, which then reacts with the alkene to form the cyclopropane .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-heptylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropane ring into an open-chain alkane.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Open-chain alkanes.
Substitution: Halogenated cyclopropanes.
Scientific Research Applications
1-Ethyl-2-heptylcyclopropane has various applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-2-heptylcyclopropane involves the interaction of its strained cyclopropane ring with various molecular targets. The high ring strain makes it highly reactive, allowing it to participate in addition reactions with alkenes and other unsaturated compounds. The formation of carbenes or carbenoids is a key step in its reactivity, where the carbene intermediate adds to the double bond of an alkene to form the cyclopropane ring .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 1-Ethyl-2-heptylcyclopropane with other cyclopropane derivatives in terms of molecular structure, physical properties, and natural/synthetic origins:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Retention Index (RI) | Source/Application | Key Functional Groups |
|---|---|---|---|---|---|
| 1-Ethyl-2-heptylcyclopropane | C₁₂H₂₄ | 168.32 | 894–915 | Natural (P. alba, C. exarillata) | Cyclopropane, alkyl chains |
| α-Terpineol (from P. alba) | C₁₀H₁₈O | 154.25 | 696 | Natural (P. alba) | Cyclic alcohol |
| Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate HCl | C₉H₁₈ClNO₂ | 231.70 | N/A | Synthetic (pharmaceutical intermediate) | Amino, ester, hydrochloride |
| 1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide | C₁₄H₁₇N₃O₃ | 287.31 | N/A | Synthetic (crystallography study) | Amide, hydroxyimino, methoxy |
Key Observations :
- Hydrophobicity : 1-Ethyl-2-heptylcyclopropane lacks polar functional groups, resulting in higher hydrophobicity compared to derivatives like α-terpineol (alcohol) or synthetic amides .
- Retention Indices : Its RI (894–915) is lower than long-chain alkenes (e.g., 10-Heneicosene, RI: 2385 ), likely due to the cyclopropane ring’s volatility.
- Synthetic vs. Natural : Synthetic derivatives often include functional groups (e.g., esters, amides) for targeted applications, whereas 1-Ethyl-2-heptylcyclopropane’s simplicity aligns with its role in natural mixtures .
Chemical Reactivity
- Ring Strain : The cyclopropane ring’s inherent strain makes it reactive in ring-opening reactions. However, 1-Ethyl-2-heptylcyclopropane’s lack of electron-withdrawing groups reduces its reactivity compared to functionalized derivatives like Ethyl 2-formyl-1-cyclopropanecarboxylate (aldehyde group, ) .
- Stability : Long alkyl chains may stabilize the compound against oxidation, contrasting with cyclopropane carboxylates, which are prone to hydrolysis .
Research Findings and Data
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